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Compound of Interest

Compound Name: Quinazolin-6-amine

Cat. No.: B110992

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and
analytical characterization of Quinazolin-6-amine (CAS: 101421-72-1). As a key heterocyclic
compound, the quinazoline scaffold is recognized in medicinal chemistry as a privileged
structure due to its wide spectrum of biological activities.[1] Quinazolin-6-amine, featuring an
amine functional group at the 6-position, serves as a crucial chemical intermediate for the
synthesis of novel bioactive molecules, particularly in oncology and the study of multi-drug
resistance (MDR).[1][2]

Derivatives of quinazolinamine have demonstrated significant potential as potent inhibitors of
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer
Resistance Protein (BCRP/ABCGZ2), which are major contributors to chemotherapy failure.[1][3]
Furthermore, the quinazoline core is central to the design of potent kinase inhibitors, including
those targeting the Epidermal Growth Factor Receptor (EGFR), a protein critical to cell
proliferation in many cancers.[1][4][5]

Physicochemical Properties

The following tables summarize the key physicochemical properties of Quinazolin-6-amine.
While experimental data for some properties like melting and boiling points are not readily

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b110992?utm_src=pdf-interest
https://www.benchchem.com/product/b110992?utm_src=pdf-body
https://www.benchchem.com/product/b110992
https://www.benchchem.com/product/b110992?utm_src=pdf-body
https://www.benchchem.com/product/b110992
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679743/
https://www.benchchem.com/product/b110992
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953095/
https://www.benchchem.com/product/b110992
https://brieflands.com/journals/ijpr/articles/123826
https://www.orientjchem.org/vol41no6/recent-glimpse-into-quinazoline-based-egfr-kinase-inhibitors-for-cancer-therapy/
https://www.benchchem.com/product/b110992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

available for this specific isomer, computed values and data for the parent quinazoline

compound are provided for reference.

Table 1: General and Computed Properties of

Quinazolin-6-amine

Property Value Source
Molecular Formula CsH7N3 [6]
Molecular Weight 145.16 g/mol [6]
CAS Number 101421-72-1 [6]
Topological Polar Surface Area

51.8 A2 ChemScene[6]
(TPSA)
logP (Octanol/Water Partition

1.212 ChemScene|6]
Coeff.)
Hydrogen Bond Donors 1 ChemScenel6]
Hydrogen Bond Acceptors 3 ChemScenel6]
Rotatable Bonds 0 ChemScenel6]

Table 2: Experimental Physical Properties (Reference

. . . . . Source (Parent
Property Quinazolin-6-amine  Parent Quinazoline Cpd)
p

Light yellow crystalline )
Appearance ) ] Light yellow crystals [7]

solid (predicted)
Melting Point Data not available 48 °C [7]
Boiling Point Data not available 243 °C [7]

N Soluble in water )

Solubility ) Soluble in water [7]

(predicted)
pKa (Acidity) Data not available 3.51 [7]
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Biological Activity and Mechanisms of Action

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Two
primary mechanisms of action for quinazoline derivatives are the inhibition of protein kinases
like EGFR and the modulation of drug efflux pumps like BCRP.

Inhibition of ABC Transporters

Overexpression of ABC transporters, such as BCRP (ABCG2), is a major cause of multidrug
resistance (MDR) in cancer cells. These transporters actively efflux chemotherapeutic agents,
reducing their intracellular concentration and efficacy. Quinazolinamine derivatives can act as
competitive inhibitors of these transporters, binding to the pump and preventing the efflux of
anticancer drugs. This restores the sensitivity of resistant cancer cells to chemotherapy.[3][8][9]
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Mechanism of ABC Transporter Inhibition.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9953095/
https://pubmed.ncbi.nlm.nih.gov/30390439/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b01011
https://www.benchchem.com/product/b110992?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon
activation, triggers downstream signaling pathways promoting cell proliferation, survival, and
angiogenesis.[5][10] Many quinazoline derivatives, such as gefitinib and erlotinib, are potent
EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site within
the kinase domain of EGFR, preventing its autophosphorylation and blocking the subsequent
signal transduction cascade.[2][11] This leads to cell cycle arrest and apoptosis in EGFR-
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Simplified EGFR Inhibition Pathway.

Experimental Protocols for Characterization

A general workflow for the synthesis and characterization of Quinazolin-6-amine and its
derivatives involves synthesis, purification, and comprehensive structural and purity analysis.
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General Characterization Workflow.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for assessing the purity of Quinazolin-6-amine
and related small molecules.[12]

e Objective: To determine the purity of the synthesized compound and identify any impurities.

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[13]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um particle size).

Mobile Phase: A gradient elution is typically employed for resolving complex mixtures.[12]

o Solvent A: Phosphate buffer (e.g., 20 mM KH2POa) with pH adjusted to ~2.0-3.0 with
phosphoric acid, or 0.1% formic acid in water.

o Solvent B: Acetonitrile or Methanol.

Gradient Program (Example):
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0-2 min: 5% B

[e]

2-20 min: 5% to 95% B

(¢]

20-25 min: 95% B

[¢]

25-26 min: 95% to 5% B

[¢]

[e]

26-30 min: 5% B (re-equilibration)
e Flow Rate: 1.0 mL/min.

o Detection Wavelength: Monitor at a relevant wavelength determined by UV-Vis scan,
typically around 240-260 nm and ~340 nm for quinazoline derivatives.

o Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a
compatible solvent (e.g., methanol) to a final concentration of approximately 0.5-1.0 mg/mL.
Filter the solution through a 0.45 um syringe filter before injection.

e Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the
area percentage of the main peak relative to the total peak area.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized
molecule.[14]

o Objective: To elucidate the proton (*H) and carbon (:3C) framework of the molecule.

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

e 1H NMR Spectroscopy (Expected Signals):

o Aromatic Protons: Multiple signals are expected in the aromatic region (~7.0-9.0 ppm).
The protons on the quinazoline ring system will appear as doublets, triplets, or singlets
depending on their position and coupling partners.
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o Amine Protons (-NHz): A broad singlet is typically observed. The chemical shift can vary
(~3-5 ppm for aromatic amines) and the signal may disappear upon D20 exchange, which
confirms its identity.[15][16]

e 13C NMR Spectroscopy (Expected Signals):

o Aromatic Carbons: Signals for the 8 carbons of the quinazoline ring will appear in the
downfield region (~110-165 ppm).

o C-N Carbons: Carbons directly attached to nitrogen atoms are deshielded and will appear
within the aromatic region.[16][17]

o Objective: To identify the key functional groups present in the molecule.[18]

o Sample Preparation: The sample can be analyzed as a solid mixed with KBr to form a pellet
or using an Attenuated Total Reflectance (ATR) accessory.

o Expected Characteristic Absorptions:

[e]

N-H Stretch (Amine): Primary aromatic amines typically show two characteristic bands in
the 3300-3500 cm~! region.[15]

[e]

C=N Stretch (Pyrimidine Ring): A sharp absorption band around 1620-1650 cm™1.

o

C=C Stretch (Aromatic Rings): Multiple bands in the 1450-1600 cm~1 region.

[¢]

C-N Stretch (Aromatic Amine): A strong band in the 1250-1335 cm~1 region.[15]

o

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm~1.

o Objective: To determine the molecular weight and fragmentation pattern of the compound,
confirming its identity.[19]

« lonization Technique: Electrospray lonization (ESI) is commonly used for quinazoline
derivatives and is typically run in positive ion mode [M+H]*.

e Analysis:
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o Molecular lon Peak: The primary peak observed should correspond to the protonated
molecule. For Quinazolin-6-amine (CsH7Ns), the expected mass-to-charge ratio (m/z) for
[M+H]* would be approximately 146.07.

o Fragmentation: Tandem MS (MS/MS) can be used to analyze the fragmentation pattern,
which is often characteristic of the quinazoline core structure and can help differentiate
isomers.[20] Common fragmentation may involve the loss of small neutral molecules from
the pyrimidine ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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